molecular formula C8H13NO B13351281 Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one

Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one

Cat. No.: B13351281
M. Wt: 139.19 g/mol
InChI Key: BRYHFQMDNZZHSI-RQJHMYQMSA-N
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Description

Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one is a chiral compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cyclopentane derivative and a pyrrole derivative, which undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3aR,5r,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol
  • Rel-4-Methyl-N-[[[(3aR,6aS)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl]amino]carbonyl]benzenesulfonamide

Uniqueness

Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3aR,6aS)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one

InChI

InChI=1S/C8H13NO/c1-9-4-6-2-3-8(10)7(6)5-9/h6-7H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

BRYHFQMDNZZHSI-RQJHMYQMSA-N

Isomeric SMILES

CN1C[C@H]2CCC(=O)[C@H]2C1

Canonical SMILES

CN1CC2CCC(=O)C2C1

Origin of Product

United States

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